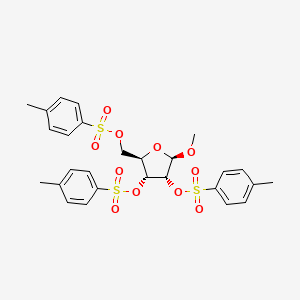
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is a synthetic organic compound that belongs to the class of ribofuranosides These compounds are characterized by the presence of a ribose sugar moiety linked to a methyl group and substituted with tolylsulphonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose followed by selective sulfonylation. The general steps include:
Protection of Hydroxyl Groups: Ribose is first protected using suitable protecting groups such as acetyl or benzyl groups.
Sulfonylation: The protected ribose is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tolylsulphonyl groups.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside can undergo various chemical reactions, including:
Substitution Reactions: The tolylsulphonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding desulfonylated product.
Oxidation Reactions: The methyl group can be oxidized to form carboxyl or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a desulfonylated ribofuranoside.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methyl-2,3,5-tri-O-(4-methylsulphonyl)-beta-D-ribofuranoside
- Methyl-2,3,5-tri-O-(4-ethylsulphonyl)-beta-D-ribofuranoside
- Methyl-2,3,5-tri-O-(4-benzylsulphonyl)-beta-D-ribofuranoside
Uniqueness
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is unique due to the specific arrangement and nature of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.
属性
分子式 |
C27H30O11S3 |
|---|---|
分子量 |
626.7 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25-,26-,27-/m1/s1 |
InChI 键 |
CSILPXNRFFZFSV-FPCALVHFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















